4-(4-Methoxybenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione
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Overview
Description
4-(4-Methoxybenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid, 2-phenylethylamine, and piperazine.
Condensation Reaction: The 4-methoxybenzoic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride (SOCl2).
Acylation: The acyl chloride is then reacted with piperazine to form the intermediate 4-(4-methoxybenzoyl)piperazine.
Cyclization: The intermediate undergoes cyclization with 2-phenylethylamine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxybenzoyl)piperazine: Lacks the 2-phenylethyl group.
1-(2-Phenylethyl)piperazine-2,6-dione: Lacks the 4-methoxybenzoyl group.
4-Benzoyl-1-(2-phenylethyl)piperazine-2,6-dione: Lacks the methoxy group on the benzoyl ring.
Uniqueness
4-(4-Methoxybenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione is unique due to the presence of both the 4-methoxybenzoyl and 2-phenylethyl groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C20H20N2O4/c1-26-17-9-7-16(8-10-17)20(25)21-13-18(23)22(19(24)14-21)12-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChI Key |
KVTLXSHCVVVVEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(=O)N(C(=O)C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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